molecular formula C15H16N4O2 B7449912 5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole

5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole

Cat. No.: B7449912
M. Wt: 284.31 g/mol
InChI Key: OJODIDNWAWMDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the pathogenesis of the diseases it targets. For example, in cancer research, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation research, it has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues. In bacterial infection research, it has been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole in lab experiments include its high purity, good yields, and diverse biological activities. However, some limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many future directions for the scientific research of 5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole. Some of these directions include:
1. Studying the potential of this compound as a therapeutic agent for other diseases, such as viral infections and autoimmune diseases.
2. Investigating the potential of this compound as a drug delivery system for other therapeutic agents.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Investigating the potential of this compound as a diagnostic tool for various diseases.
5. Developing new synthetic methods for this compound to improve yields and reduce costs.
In conclusion, this compound is a promising compound for scientific research due to its diverse biological activities and potential therapeutic applications. Further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole involves the reaction of 2-methylpyrazol-3-ylamine with 4-methoxy-2-methylbenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with thionyl chloride and sodium azide to obtain the final compound. This method has been reported to yield high purity and good yields of the desired product.

Scientific Research Applications

5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole has been studied for its potential therapeutic applications in various diseases. Some of the diseases that have been studied include cancer, inflammation, and bacterial infections. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In bacterial infection research, it has been shown to have antibacterial activity against various strains of bacteria.

Properties

IUPAC Name

5-[(4-methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-10-8-12(20-3)5-4-11(10)9-14-17-15(18-21-14)13-6-7-16-19(13)2/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJODIDNWAWMDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC2=NC(=NO2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.